molecular formula C13H12N2O3 B3229192 Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate CAS No. 1282516-42-0

Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate

Cat. No.: B3229192
CAS No.: 1282516-42-0
M. Wt: 244.25 g/mol
InChI Key: ZLNZANAJXIKTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate is a heterocyclic compound featuring a fused benzimidazo-oxazepine core with a methyl ester group at position 10. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a building block for kinase inhibitors targeting pathways such as PI3K/AKT/mTOR . The compound’s structure allows for diverse substitutions at positions 2, 9, and 10, enabling fine-tuning of pharmacological properties.

Properties

IUPAC Name

methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-2-3-11-10(8-9)12-14-4-5-15(12)6-7-18-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNZANAJXIKTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168400
Record name Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-42-0
Record name Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282516-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C13H12N2O3
  • Molar Mass : 244.25 g/mol
  • CAS Number : 1282516-55-5

The compound has been primarily studied for its role as a selective inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cell signaling related to growth and proliferation. The inhibition of PI3K is particularly relevant in cancer therapy as it can lead to reduced tumor growth and increased apoptosis in cancer cells.

Biological Activity

  • Antitumor Activity :
    • Research indicates that derivatives of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine exhibit significant antiproliferative effects against various human tumor cell lines. One study reported that a specific derivative showed an IC50 value of 0.016 μM for PI3Kα, indicating a substantial increase in potency compared to the known inhibitor LY294002 .
  • Selective Inhibition :
    • The compound demonstrates selective inhibition for PI3Kα over PI3Kβ, with an approximately 30-fold increase in activity for PI3Kα and an 11-fold increase for PI3Kβ when compared to LY294002. This selectivity suggests potential for targeted cancer therapies with reduced side effects .

Study 1: Evaluation of Antiproliferative Effects

In a study conducted by Yin et al., twenty-eight derivatives were synthesized and evaluated for their biological activity as PI3K inhibitors. The results indicated that most compounds exhibited better antiproliferative activities than LY294002 across four human tumor cell lines. Notably, compound 25 was highlighted for its potent and selective activity against PI3Kα .

CompoundTargetIC50 (μM)Comparison to LY294002
Compound 25PI3Kα0.016~30-fold more potent
Compound 25PI3Kβ-~11-fold more potent

Study 2: Mechanistic Insights into Antitumor Activity

Another study focused on the mechanism of action behind the antitumor effects of these compounds. It was found that the inhibition of the PI3K pathway led to decreased phosphorylation of AKT, a downstream effector involved in cell survival and proliferation. This pathway's modulation is critical for inducing apoptosis in cancer cells .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its potential therapeutic applications. The following are notable areas of research:

  • Antitumor Activity
    • Recent studies have demonstrated that derivatives of the compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a related compound was shown to selectively inhibit PI3Kα with an IC50 value of 0.016 μM, outperforming existing inhibitors like LY294002 by approximately 30-fold . Such findings suggest the potential for developing new cancer therapies targeting specific pathways involved in tumor growth.
  • Neurological Disorders
    • The compound's structural similarities to benzodiazepines indicate potential anxiolytic properties. Benzodiazepines are widely used for treating anxiety disorders due to their ability to modulate GABA receptors . Research into the compound's effects on these receptors could lead to novel treatments for anxiety and related conditions.
  • Anti-inflammatory Effects
    • Some derivatives of the compound have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit inflammatory mediators, making them candidates for further development in treating chronic inflammatory diseases.

Case Studies and Research Findings

StudyApplicationKey Findings
AntitumorDerivatives showed improved activity against PI3Kα; significant antiproliferative effects on cancer cell lines.
NeurologicalPotential anxiolytic effects; structural analysis indicates modulation of GABA receptors similar to benzodiazepines.
Anti-inflammatoryInhibition of inflammatory mediators in vitro; potential for chronic disease treatment.

Synthesis and Derivatives

The synthesis of methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate involves various chemical reactions that modify its structure to enhance biological activity. For example:

  • Tricyclic Variants : Research has focused on synthesizing tricyclic derivatives that may exhibit improved pharmacological profiles compared to the parent compound .
  • Structural Modifications : Alterations in the molecular structure have been shown to affect the compound's interaction with biological targets, leading to enhanced potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate COOCH₃ (C-10) C₁₄H₁₃N₂O₃ 263.27 g/mol Intermediate for kinase inhibitors [10, 15]
Methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate I (C-2), COOCH₃ (C-10) C₁₄H₁₂IN₂O₃ 390.17 g/mol Cross-coupling precursor [10, 15]
10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Br (C-10), F (C-9) C₁₁H₈BrFN₂O 283.10 g/mol Synthetic intermediate for PI3K inhibitors [13]
9-Methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine OCH₃ (C-9) C₁₂H₁₂N₂O₂ 216.24 g/mol Lipophilicity enhancement [14]
GDC-0077 (Inavolisib) Difluoromethyl-oxazolidinone (C-2), NHCOCH₃ (C-9) C₁₈H₁₉F₂N₅O₄ 407.37 g/mol Potent PI3Kα inhibitor (IC₅₀ = 0.03 nM) [12, 16, 17]

Key Observations:

  • Halogenated Derivatives (C-9/C-10): Bromo and fluoro substituents () improve metabolic stability and electronic properties, critical for binding to kinase active sites.
  • Methoxy Group (C-9): Increases lipophilicity (logP) compared to the parent compound, which may enhance membrane permeability .
  • GDC-0077: The difluoromethyl-oxazolidinone and acetamide groups () confer high selectivity for PI3Kα, with nanomolar potency and improved pharmacokinetics.

Q & A

Q. What are the common synthetic routes for Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the imidazole ring via copper-catalyzed coupling (e.g., Sonogashira reaction for alkyne intermediates) .
  • Cyclization : Ring closure under acidic or basic conditions to form the oxazepine moiety .
  • Esterification : Introduction of the methyl carboxylate group using methyl chloroformate or diazomethane .

Q. Key optimization parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Catalyst selection : Palladium/copper catalysts improve coupling reaction yields (e.g., 70–85% yield reported) .

Q. Example synthetic pathway :

StepReaction TypeConditionsYield Range
1Imidazole formationCuI, Pd(PPh₃)₄, DMF, 80°C65–75%
2Oxazepine cyclizationK₂CO₃, MeOH, reflux70–80%
3EsterificationCH₃COCl, pyridine, 0°C85–90%

Q. Which spectroscopic and chromatographic methods are employed for structural characterization, and what key spectral markers distinguish it from analogs?

Primary techniques :

  • ¹H/¹³C NMR : Distinct signals include:
    • Imidazole protons: δ 7.8–8.2 ppm (doublet for H-2 and H-9) .
    • Oxazepine methylene: δ 4.1–4.3 ppm (multiplet for –O–CH₂–) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 386.09 (C₁₆H₁₃IN₂O₃) .
  • HPLC : Retention time ~12.3 min (C18 column, 70:30 MeOH:H₂O) .

Q. Distinguishing features vs. analogs :

  • Fluorine substitution : ¹⁹F NMR δ -120 to -125 ppm (absent in non-fluorinated derivatives) .
  • Iodine presence : X-ray crystallography confirms planar geometry at the iodinated C2 position .

Advanced Research Questions

Q. How do halogen substitutions at positions 2 and 9 impact the compound’s inhibitory activity against PI3K isoforms, and what molecular modeling approaches validate these structure-activity relationships (SAR)?

Biological impact :

  • Iodine at C2 : Enhances binding to PI3Kα’s ATP pocket via hydrophobic interactions (IC₅₀ = 12 nM vs. 45 nM for bromine analogs) .
  • Fluorine at C9 : Reduces metabolic clearance by blocking CYP3A4 oxidation (t₁/₂ increased from 2.1 to 4.8 hours) .

Q. Methodological validation :

  • Molecular docking (AutoDock Vina) : Predicts hydrogen bonding between C10 carboxylate and Lys802 in PI3Kα .
  • Site-directed mutagenesis : PI3Kα mutants (e.g., Lys802Ala) show 10-fold reduced inhibition, confirming binding specificity .

Q. SAR comparison :

DerivativeC2 SubstituentC9 SubstituentPI3Kα IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
Target compoundIodoMethyl carboxylate124.8
Analog ABromoH452.1
GDC-0032TriazoleH8.53.6

Q. What experimental strategies are recommended to resolve contradictions between in vitro IC₅₀ values and in vivo tumor regression efficacy?

Common discrepancies :

  • In vitro vs. in vivo potency : E.g., IC₅₀ = 12 nM (cell-free assay) vs. 50% tumor regression at 10 mg/kg in xenografts .

Q. Resolution strategies :

Pharmacokinetic profiling :

  • Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
  • Assess blood-brain barrier penetration via LC-MS/MS (logP = 2.8 suggests moderate CNS availability) .

Tumor microenvironment analysis :

  • Use PDX models to evaluate hypoxia-induced PI3K pathway activation (e.g., HIF-1α overexpression reduces efficacy) .

Combinatorial studies :

  • Synergy testing with 5-FU (Chou-Talalay method): CI < 0.3 indicates potentiation .

Q. Example experimental design :

Assay TypeEndpointKey ParameterOutcome
Cell-free PI3KαIC₅₀ATP competition12 nM
Orthotopic xenograftTumor volumeDose-response (10 mg/kg)50% reduction
Metabolite profilingPlasma [drug]AUC₀–24h = 480 ng·h/mL

Q. What computational and biochemical methods elucidate the compound’s selectivity for PI3Kα over β/γ/δ isoforms?

Approaches :

  • Isoform-specific homology modeling : PI3Kα’s helical domain (residues 525–575) accommodates the methyl carboxylate group, unlike β/γ isoforms .
  • Kinase profiling (Eurofins Panel) : >100-fold selectivity over PI3Kβ (IC₅₀ = 1,200 nM) .

Q. Key residues for selectivity :

  • PI3Kα : Glu849 forms a salt bridge with the carboxylate group (ΔG = -9.2 kcal/mol) .
  • PI3Kδ : Bulky Trp760 sterically hinders binding (docking score = -6.5 vs. -10.1 for α) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.